molecular formula C12H8Cl2FNO2S B2843246 2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide CAS No. 612042-82-7

2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide

Cat. No. B2843246
CAS RN: 612042-82-7
M. Wt: 320.16
InChI Key: PYDYGNLVAZLKDH-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(2-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8Cl2FNO2S . It has an average mass of 320.167 Da and a monoisotopic mass of 318.963684 Da .


Molecular Structure Analysis

The molecular structure of 2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide consists of 12 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Sławiński and Brzozowski (2006) discusses the synthesis of novel sulfonamide derivatives with antitumor activity. One compound, exhibiting remarkable activity towards non-small cell lung cancer and melanoma cell lines, showcases the potential of sulfonamide compounds in cancer treatment (Sławiński & Brzozowski, 2006).

Organic Synthesis Applications

Miura et al. (1998) highlight the use of sulfonamides in oxidative cross-coupling reactions, demonstrating their utility in creating complex organic molecules. The study emphasizes the role of sulfonamides in facilitating bond formation between different organic entities, underscoring their importance in synthetic chemistry (Miura et al., 1998).

Enzyme Inhibition Studies

Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides to investigate their inhibitory effects on carbonic anhydrase enzymes. This research is pivotal for understanding the mechanism of enzyme inhibition by sulfonamides, offering potential therapeutic applications in managing conditions like glaucoma and epilepsy (Gul et al., 2016).

Metalation and Heterocyclic Synthesis

Familoni (2002) explores the synthetic applications of metalated sulfonamides, particularly in heterocyclic synthesis. This work demonstrates the versatility of sulfonamides as intermediates in producing a wide range of heterocyclic compounds, highlighting their significance in developing new pharmaceuticals and materials (Familoni, 2002).

Fluorescence Sensing and Bioimaging

Ravichandiran et al. (2020) developed a colorimetric and fluorescence probe based on benzenesulfonamide for selective detection of Sn2+ ions. This novel application in environmental monitoring and bioimaging demonstrates the potential of sulfonamides in sensitive and selective detection systems (Ravichandiran et al., 2020).

properties

IUPAC Name

2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO2S/c13-8-4-3-5-9(14)12(8)19(17,18)16-11-7-2-1-6-10(11)15/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDYGNLVAZLKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide

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